molecular formula C10H18O2 B13014074 2-Cyclobutyl-4-methylpentanoic acid

2-Cyclobutyl-4-methylpentanoic acid

Cat. No.: B13014074
M. Wt: 170.25 g/mol
InChI Key: ASYGUVOWXPEFPJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methylpentanoic acid is an organic compound with the molecular formula C({10})H({18})O(_{2}) It features a cyclobutyl ring attached to a pentanoic acid chain, with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-methylpentanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

    Attachment of the Pentanoic Acid Chain: The cyclobutyl ring is then functionalized to introduce the pentanoic acid chain. This can be achieved through a series of reactions including alkylation and oxidation.

    Introduction of the Methyl Group: The methyl group is introduced at the fourth position via selective alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclobutyl ketones or dicarboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutyl-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

2-Cyclobutyl-4-methylpentanoic acid can be compared with other similar compounds, such as:

    Cyclobutylacetic Acid: Similar cyclobutyl ring structure but with a different side chain.

    4-Methylpentanoic Acid: Lacks the cyclobutyl ring, providing a simpler structure.

    Cyclobutylpropanoic Acid: Similar structure but with a shorter side chain.

The uniqueness of this compound lies in its specific combination of a cyclobutyl ring and a methyl-substituted pentanoic acid chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-cyclobutyl-4-methylpentanoic acid

InChI

InChI=1S/C10H18O2/c1-7(2)6-9(10(11)12)8-4-3-5-8/h7-9H,3-6H2,1-2H3,(H,11,12)

InChI Key

ASYGUVOWXPEFPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1CCC1)C(=O)O

Origin of Product

United States

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